molecular formula C12H8FNO B7837852 2-(2-Fluorophenyl)nicotinaldehyde

2-(2-Fluorophenyl)nicotinaldehyde

Cat. No.: B7837852
M. Wt: 201.20 g/mol
InChI Key: CIRQLKHZSCLANC-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)nicotinaldehyde is a fluorinated nicotinaldehyde derivative characterized by a pyridine ring substituted with an aldehyde group at position 3 and a 2-fluorophenyl group at position 2. The fluorine atom in the ortho position of the phenyl ring introduces steric and electronic effects, influencing reactivity and interactions in biological systems. Its synthesis likely involves nucleophilic aromatic substitution, similar to methods described for analogs like 2-phenoxynicotinaldehydes, though optimized conditions (e.g., reduced temperature or reaction time) may enhance efficiency .

Properties

IUPAC Name

2-(2-fluorophenyl)pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO/c13-11-6-2-1-5-10(11)12-9(8-15)4-3-7-14-12/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRQLKHZSCLANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC=N2)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)nicotinaldehyde typically involves the reaction of 2-fluorobenzaldehyde with nicotinic acid derivatives. One common method is the reduction of the corresponding nicotinic acid morpholinamides . Another approach involves the condensation of 2-fluorobenzaldehyde with nicotinic acid in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of 2-(2-Fluorophenyl)nicotinaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)nicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: 2-(2-Fluorophenyl)nicotinic acid.

    Reduction: 2-(2-Fluorophenyl)nicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Fluorophenyl)nicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)nicotinaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance its binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Key structural analogs, identified via similarity metrics and substituent variations, include:

Compound Name CAS Number Molecular Formula Substituent Positions Functional Group Similarity Score
6-(2-Fluorophenyl)nicotinic acid 505082-91-7 C12H8FNO2 Phenyl-F (ortho), COOH (6) Carboxylic acid 0.93
5-(2-Fluorophenyl)nicotinic acid 705961-96-2 C12H8FNO2 Phenyl-F (ortho), COOH (5) Carboxylic acid 0.88
6-(3-Fluorophenyl)nicotinaldehyde 898795-81-8 C12H8FNO Phenyl-F (meta), CHO (6) Aldehyde 0.84
5-(4-Fluorophenyl)nicotinaldehyde 381684-96-4 C12H8FNO Phenyl-F (para), CHO (5) Aldehyde 0.74
2-chloro-5-(3-fluorophenyl)nicotinaldehyde 1227584-84-0 C12H7ClFNO Phenyl-F (meta), Cl (2), CHO (5) Aldehyde N/A

Key Observations :

  • Functional Group Differences : Carboxylic acid derivatives (e.g., 505082-91-7) exhibit lower reactivity toward nucleophiles compared to aldehyde-containing analogs, making the latter more versatile in condensation or cyclization reactions.
  • Halogen Influence : The chloro-substituted analog (1227584-84-0) may show enhanced reactivity in nucleophilic substitutions due to chlorine’s superior leaving-group ability compared to fluorine .

Physicochemical Properties

  • Molecular Weight : Aldehyde analogs (e.g., 898795-81-8: MW 201.20 g/mol) are lighter than carboxylic acid derivatives (e.g., 505082-91-7: MW 233.20 g/mol) due to the absence of oxygen-rich functional groups.
  • Solubility : Aldehydes generally exhibit lower water solubility than their carboxylic acid counterparts, which can form hydrogen bonds more readily.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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